molecular formula C13H12Cl2N2OS B11625103 4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine

4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine

Cat. No.: B11625103
M. Wt: 315.2 g/mol
InChI Key: UFOHBESIQPABDK-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine is a chemical compound with the molecular formula C13H12Cl2N2OS It is a pyrimidine derivative, characterized by the presence of two chlorine atoms at positions 4 and 6, a 4-methoxybenzyl group at position 5, and a methylthio group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dichloropyrimidine, 4-methoxybenzyl chloride, and methylthiol.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone, and the compound can undergo reduction reactions to modify the pyrimidine ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-5-(4-methoxybenzyl)pyrimidine: Lacks the methylthio group at position 2.

    4,6-Dichloro-2-(methylthio)pyrimidine: Lacks the 4-methoxybenzyl group at position 5.

    4,6-Dichloropyrimidine: Lacks both the 4-methoxybenzyl and methylthio groups.

Uniqueness

4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine is unique due to the presence of both the 4-methoxybenzyl and methylthio groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H12Cl2N2OS

Molecular Weight

315.2 g/mol

IUPAC Name

4,6-dichloro-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidine

InChI

InChI=1S/C13H12Cl2N2OS/c1-18-9-5-3-8(4-6-9)7-10-11(14)16-13(19-2)17-12(10)15/h3-6H,7H2,1-2H3

InChI Key

UFOHBESIQPABDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)SC)Cl

Origin of Product

United States

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